molecular formula C4H8Cl2 B1605458 1,1-Dichlorobutane CAS No. 541-33-3

1,1-Dichlorobutane

Cat. No. B1605458
CAS RN: 541-33-3
M. Wt: 127.01 g/mol
InChI Key: SEQRDAAUNCRFIT-UHFFFAOYSA-N
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Description

1,1-Dichlorobutane is a chemical compound with the molecular formula C4H8Cl2 . It is also known by other names such as Butylidene chloride .


Synthesis Analysis

1,1-Dichlorobutane can be synthesized through the chlorination of 1-chlorobutane . This process involves the use of sulfuryl chloride as a source of chlorine free-radicals . The reaction is initiated by 2,2’-azobis[cyclohexanenitrile] (ABCN) and must be refluxed for at least 20 minutes . Four dichlorinated alkanes are produced in this reaction: 1,1-dichlorobutane; 1,2-dichlorobutane; 1,3-dichlorobutane; 1,4-dichlorobutane .


Molecular Structure Analysis

The molecular structure of 1,1-Dichlorobutane consists of a butane molecule where two hydrogen atoms have been replaced by chlorine atoms . The average mass of the molecule is 127.012 Da .


Physical And Chemical Properties Analysis

1,1-Dichlorobutane is a clear yellow liquid . It has a flash point of 19 degrees Celsius . It is flammable and may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation .

Scientific Research Applications

Hazard Assessment and Toxicity

  • Toxicity and Hazard Classification : 1,4-Dichlorobutane (DCB), a chemical related to 1,1-Dichlorobutane, has been assessed for its potential toxicity. Studies have revealed its effects on liver, pancreas, and kidneys in rats, suggesting its significant impact on mammalian biology. This has implications for hazard classification under regulatory frameworks like the Japanese Chemical Substances Control Law (Igarashi et al., 2020).

Chemical Analysis Techniques

  • Ion-Transfer Voltammetry : Research has explored the utility of 1,4-Dichlorobutane in ion-transfer voltammetry, a technique used for chemical analysis. This method is pivotal in understanding the electrochemical properties of various ions, demonstrating the role of dichlorobutanes in advanced analytical chemistry (Katano et al., 2004).

Environmental and Bioremediation Research

  • Environmental Contamination and Bioremediation : Dichlorobutanes, including 1,1-Dichlorobutane, are often studied in the context of environmental pollution and bioremediation. For instance, research on 1,1,1-Trichloroethane (TCA) degradation by microbial cultures highlights the broader application of dichlorobutanes in environmental sciences and the potential for bioremediation of contaminated sites (Grostern & Edwards, 2006).

Material Science and Molecular Studies

  • Molecular Packing in Thin Film Transistors : Studies on chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, which are structurally related to 1,1-Dichlorobutane, have revealed insights into molecular packing. This research is crucial for the development of thin-film transistors and highlights the role of dichlorobutanes in material science and electronics (Yang et al., 2015).

Chemical Synthesis and Industrial Applications

  • Synthetic Conditions Optimization : The study of synthetic conditions for chemicals like 1,1'-(1,4-butanediyl)bis(imidazole) using 1,4-dichlorobutane underscores the significance of dichlorobutanes in optimizing chemical synthesis processes. This research is vital for industrial applications and the manufacturing of various chemical products (Lu, 2009).

ConclusionThe scientific research applications of 1,1-Dichlorobutane and its related compounds span a diverse range of fields, from toxicity assessments and chemical analysis techniques to environmental studies

Scientific Research Applications of 1,1-Dichlorobutane

Toxicity and Hazard Classification

  • Toxicity Assessment in Rats : 1,4-Dichlorobutane (1,4-DCB), a chemically similar compound to 1,1-Dichlorobutane, was examined for its toxicity effects. Research shows significant effects on liver, pancreas, and kidneys at different dosages, indicating potential toxicity concerns for similar compounds like 1,1-Dichlorobutane (Igarashi et al., 2020).

Analytical Chemistry

  • Ion-Transfer Voltammetry : The utility of 1,4-Dichlorobutane in ion-transfer voltammetry has been investigated, highlighting its role in chemical analysis. This technique is crucial for understanding the electrochemical properties of different ions, which can be relevant to studies involving 1,1-Dichlorobutane (Katano et al., 2004).

Environmental and Microbial Studies

  • Groundwater Pollutant Bioremediation : Dichlorobutanes are often studied in environmental contexts, especially regarding groundwater pollution. For example, a study on microbial cultures capable of degrading trichloroethane, a related compound, underscores the potential of similar processes for 1,1-Dichlorobutane in environmental bioremediation (Grostern & Edwards, 2006).

Material Science

  • Molecular Packing in Semiconductors : Research on chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, structurally related to 1,1-Dichlorobutane, reveals its potential in influencing molecular packing. This study is significant for developing thin-film transistors, demonstrating dichlorobutanes' role in material science and electronic applications (Yang et al., 2015).

Chemical Synthesis

  • Optimizing Synthetic Conditions : The synthesis of 1,1'-(1,4-butanediyl)bis(imidazole) using 1,4-dichlorobutane underlines the importance of dichlorobutanes in chemical manufacturing. This research is vital for improving the efficiency and effectiveness of industrial chemical production processes (Lu, 2009).

Safety And Hazards

1,1-Dichlorobutane is toxic if swallowed or in contact with skin . It is also toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1,1-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRDAAUNCRFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862152
Record name Butane, 1,1-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichlorobutane

CAS RN

541-33-3, 26761-81-9
Record name 1,1-Dichlorobutane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylidene chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, dichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-dichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,1-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979
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Record name 1,1-DICHLOROBUTANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.